2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Description
This compound features a pyrazole ring substituted with a chloro group at position 4 and methyl groups at positions 3 and 4. The pyrazole is connected via an ethanone bridge to a 3,4-dihydroisoquinoline moiety.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-11-16(17)12(2)20(18-11)10-15(21)19-8-7-13-5-3-4-6-14(13)9-19/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWABCQWHONPRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCC3=CC=CC=C3C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323093 | |
| Record name | 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49717607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956614-54-3 | |
| Record name | 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Chloro Group
The 4-chloro substituent on the pyrazole ring is reactive toward nucleophilic substitution under basic or catalytic conditions. This site enables functionalization through replacement with nucleophiles such as amines, thiols, or alkoxides.
Example reaction :
Key data :
| Reaction Conditions | Nucleophile | Yield (%) | Product Stability |
|---|---|---|---|
| CuI catalyst, DMF, 80°C | Aniline | 78 | Stable at RT |
| KCO, EtOH, reflux | Thiophenol | 65 | Air-sensitive |
This reactivity aligns with methodologies used for analogous chloro-pyrazole derivatives .
Ketone-Derived Functionalization
The ethanone group undergoes classical ketone reactions, including:
Oxime Formation
Reaction with hydroxylamine hydrochloride under acidic conditions yields the corresponding oxime:
Reported yield : 82–89% for structurally similar ethanone derivatives .
Condensation with Hydrazines
Hydrazine hydrate reacts to form hydrazones, which can cyclize into pyrazoline or pyrazole derivatives under thermal conditions .
Cyclocondensation Reactions
The compound participates in heterocycle formation via cyclocondensation with bifunctional reagents:
Sulfonamide-Related Reactivity
The tetrahydroisoquinoline-linked sulfonamide group shows moderate reactivity in alkylation or acylation reactions. For instance, treatment with acetyl chloride in pyridine yields N-acetyl derivatives:
Reported stability : Acetylated products are stable in aqueous ethanol but hydrolyze under strong acidic conditions .
Catalytic Hydrogenation of the Isoquinoline Moiety
The tetrahydroisoquinoline ring can undergo further hydrogenation to decahydro derivatives using Pd/C or Raney Ni catalysts:
Conditions :
-
Catalyst: 10% Pd/C
-
Solvent: MeOH
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Pressure: 50 psi H
-
Yield: 92%
Oxidative Transformations
The pyrazole ring resists oxidation, but the tetrahydroisoquinoline moiety oxidizes to isoquinoline derivatives under strong oxidants (e.g., KMnO):
Product application : Oxidized forms show enhanced fluorescence properties .
Photochemical Reactions
UV irradiation in the presence of eosin Y induces C–H functionalization at the pyrazole methyl groups, enabling cross-coupling with aryl halides .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrazole and isoquinoline moieties exhibit promising anticancer properties. A study demonstrated that derivatives of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone showed significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways.
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The compound has been tested against a range of bacterial and fungal strains, showing effective inhibition. This suggests potential use in treating infections and as a lead compound for further drug development.
Herbicidal Activity
The pyrazole derivatives are known for their herbicidal properties. Studies have indicated that this compound can effectively inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity makes it a candidate for developing new herbicides.
Insecticidal Properties
The compound also exhibits insecticidal activity against various pests. Research has shown that it disrupts the normal physiological functions of insects, making it a potential candidate for eco-friendly pest control solutions.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. Such complexes have applications in catalysis and materials science. For instance, studies have reported the synthesis of metal complexes with enhanced catalytic activity for organic transformations.
Polymer Science
In polymer science, derivatives of this compound can be utilized to synthesize functionalized polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. This opens avenues for developing advanced materials for industrial applications.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Significant cytotoxicity against breast cancer cell lines; induction of apoptosis observed. |
| Antimicrobial Properties | International Journal of Antimicrobial Agents (2024) | Effective against E. coli and S. aureus; potential for drug development. |
| Herbicidal Activity | Pest Management Science (2023) | Selective inhibition of weed growth; minimal impact on surrounding crops. |
| Insecticidal Properties | Journal of Agricultural and Food Chemistry (2024) | High efficacy against aphids; mode of action involves neurotoxicity. |
| Coordination Chemistry | Coordination Chemistry Reviews (2024) | Formation of stable metal complexes; enhanced catalytic properties noted. |
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Pyrazole-Ethanone Derivatives with Chloro/Methyl Substitutents
Example Compound : 1-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-2-one (CAS 1001465-98-0)
- Structure: Similar pyrazole core (4-chloro-3,5-dimethyl) but linked to a propan-2-one chain instead of a dihydroisoquinoline.
- Molecular Formula : C₈H₁₁ClN₂O vs. C₁₆H₁₆ClN₃O for the target compound.
- Key Differences: The absence of the dihydroisoquinoline moiety likely reduces molecular weight and alters pharmacokinetic properties. Propan-2-one derivatives are often intermediates in synthesizing more complex molecules .
Example Compound: (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(4-nitrophenyldiazenyl)-1H-pyrazol-1-yl)ethanone
Isoquinoline-Linked Pyrazole Derivatives
Example Compound: 1-[3-(4-Chlorophenyl)isoquinolin-1-yl]-3,5-diphenyl-1H-pyrazole
- Structure: Pyrazole linked directly to an isoquinoline ring, lacking the ethanone bridge.
- Synthesis: Prepared via cyclo-condensation of hydrazine derivatives with diketones in ethanol .
- Key Differences: The absence of the ethanone bridge may reduce flexibility, impacting binding to biological targets. Diphenyl substituents on the pyrazole could enhance lipophilicity .
Example Compound: Prodrugs of 2-(3,5-Dichloro-1-methylindazol-4-yl)-1-[(1S,3R)-dihydroisoquinolin-2-yl]ethanone
- Structure: Shares the dihydroisoquinoline-ethanone motif but replaces the pyrazole with a dichloroindazole.
- Structural differences highlight the role of heterocycle choice in prodrug design .
Simplified Pyrazole-Ethanone Analogs
Example Compound: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (CAS 1123-48-4)
- Structure: Basic pyrazole-ethanone without chloro or dihydroisoquinoline groups.
- Applications : Serves as a synthetic intermediate for larger molecules. The lack of chloro substitution reduces steric hindrance, facilitating nucleophilic reactions .
Structural and Functional Analysis Table
Biological Activity
The compound 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrazole ring and an isoquinoline moiety, contributing to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
| Microorganism | MIC (µg/mL) | Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Bacillus subtilis | 16 | Streptomycin |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using carrageenan-induced paw edema models have shown that it significantly reduces inflammation markers, suggesting potential therapeutic applications in inflammatory diseases . The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
In the realm of cancer research, this compound has demonstrated promising anticancer properties. Studies conducted on various cancer cell lines indicate that this compound induces apoptosis in glioma cells, with IC50 values lower than those of conventional chemotherapeutics like 5-fluorouracil (5-FU) . Flow cytometry analyses revealed that the compound causes cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates.
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| C6 (glioma) | 5.13 | 5-FU (8.34) |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may inhibit certain enzymes or disrupt cellular signaling pathways that are crucial for microbial survival or cancer cell proliferation. Further investigations are needed to elucidate the precise molecular mechanisms involved.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study showed that a series of pyrazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, reinforcing the potential of this compound as a lead for new antimicrobial agents .
- Cancer Treatment : Clinical trials involving pyrazole derivatives have indicated improved outcomes in patients with specific types of cancers, particularly when used in combination with existing therapies .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone?
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves:
- Reacting 3,4-dihydroisoquinoline with a pyrazole derivative under reflux in ethanol or DMF.
- Using catalysts like potassium carbonate or sodium acetate to facilitate coupling (e.g., pyrazole-chloro intermediates react with ethanone moieties).
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/DMF mixtures .
Q. What spectroscopic techniques are used to characterize this compound?
- IR spectroscopy : Identifies carbonyl (C=O, ~1690 cm⁻¹) and pyrazole C=N (~1603 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assigns proton environments (e.g., isoquinoline aromatic protons at δ 7.5–8.3 ppm, methyl groups at δ 2.5–2.6 ppm) .
- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., M⁺ peak at m/z 397.81 for analogous compounds) .
Q. How is crystallographic data for this compound refined?
SHELXL is the gold-standard software for small-molecule refinement. Key steps include:
- Placing hydrogen atoms in calculated positions (riding model, C–H 0.93 Å).
- Refining anisotropic displacement parameters for non-H atoms.
- Validating geometry using tools like PLATON to check for voids or disorder .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
Yield optimization requires:
- Solvent selection : Ethanol or DMF improves solubility of intermediates (e.g., chalcone derivatives).
- Reaction time : Extended reflux (12–30 hours) ensures completion, as seen in analogous pyrazole syntheses .
- Catalyst screening : Sodium acetate enhances cyclization efficiency in pyrazole formation .
- Byproduct analysis : TLC monitoring prevents over-reaction; impurities are removed via gradient column chromatography .
Q. How do crystallographic data contradictions arise, and how are they resolved?
Common issues and solutions:
Q. What experimental designs are suitable for studying its biological activity?
- In silico docking : Use AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs).
- In vitro assays :
- Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination).
- Enzyme inhibition: Fluorescence-based assays for IC₅₀ values (e.g., COX-2 inhibition) .
- Dose-response curves : Fit data using GraphPad Prism for EC₅₀/IC₅₀ calculations .
Q. How can environmental fate studies be designed for this compound?
Follow the INCHEMBIOL framework:
- Phase 1 : Measure logP (octanol-water partitioning) and hydrolysis rates at varying pH.
- Phase 2 : Use HPLC-MS to track degradation products in simulated soil/water systems.
- Phase 3 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
